molecular formula C23H20N2O4S2 B2629939 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 942009-17-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2629939
M. Wt: 452.54
InChI Key: DLUKQSORYDYMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide and its derivatives demonstrate significant potential in antimicrobial and antitumor applications. For instance, certain derivatives have been synthesized and showed considerable antimicrobial activity. Specifically, compounds with certain structural modifications exhibited high activity against strains, signifying their potential as antimicrobial agents. Moreover, some derivatives have been tested for their potential antitumor activity in vitro against human tumor cell lines, indicating their promise in cancer treatment (Fahim & Ismael, 2019; Yurttaş et al., 2015).

Pharmacological Applications

The compound and its variations are being explored for their relevance in pharmacological contexts, such as the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have indicated that certain benzothiazole derivatives are promising candidates for COX-2 inhibition, displaying substantial anti-inflammatory and analgesic effects, suggesting their utility in NSAID development (Kumar et al., 2020).

Synthesis and Structural Studies

In the realm of chemical synthesis and structure elucidation, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide serves as a key molecule. It has been involved in the synthesis of various heterocyclic compounds, and structural studies have been conducted to understand its chemical behavior and properties. These studies are fundamental for advancing its applications in different scientific domains (Xu & Trudell, 2005; Krauze et al., 2007).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-2-31(28,29)17-10-7-15(8-11-17)13-22(27)24-16-9-12-20(26)18(14-16)23-25-19-5-3-4-6-21(19)30-23/h3-12,14,26H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUKQSORYDYMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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